

CAS 893736-60-2 properties and structure

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Compound of Interest

Compound Name:	Methyl 3-(6-methoxypyridin-3-yl)benzoate
CAS No.:	893736-60-2
Cat. No.:	B1608673

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An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.^{[1][2]} This pathway plays a crucial role in regulating cell growth, and its aberrant activation, often due to mutations in the BRAF gene, is a key driver in several cancers.^[2] Notably, the V600E mutation in the BRAF gene is found in over 60% of melanomas, rendering the kinase constitutively active and promoting tumor proliferation.^[2] Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutated metastatic melanoma and is a cornerstone in the targeted therapy of this disease.^{[2][3]} This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental insights for Dabrafenib.

Chemical Properties and Structure

Dabrafenib is commercially available as a mesylate salt, which enhances its physicochemical properties for clinical development.[1][2] The free base has the molecular formula C₂₃H₂₀F₃N₅O₂S₂ and a molar mass of 519.56 g/mol .[4]

Table 1: Physicochemical Properties of Dabrafenib

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[4]
Molar Mass	519.56 g/mol	[4]
Appearance	White to slightly colored solid	[3][4]
Melting Point	214-216°C	[4]
Boiling Point	653.7±65.0 °C (Predicted)	[4]
Solubility	Soluble in DMSO (up to 30 mg/ml with warming), Ethanol (up to 1 mg/ml with warming). Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.	[3][4][5]
pKa	6.6, 2.2, -1.5	[3]

The chemical structure of Dabrafenib features a thiazole core, which was identified as a potent template for BRAFV600E inhibition during its discovery process.[2] Medicinal chemistry efforts focused on optimizing this template to improve pharmacokinetic properties while maintaining high potency and selectivity.[2]

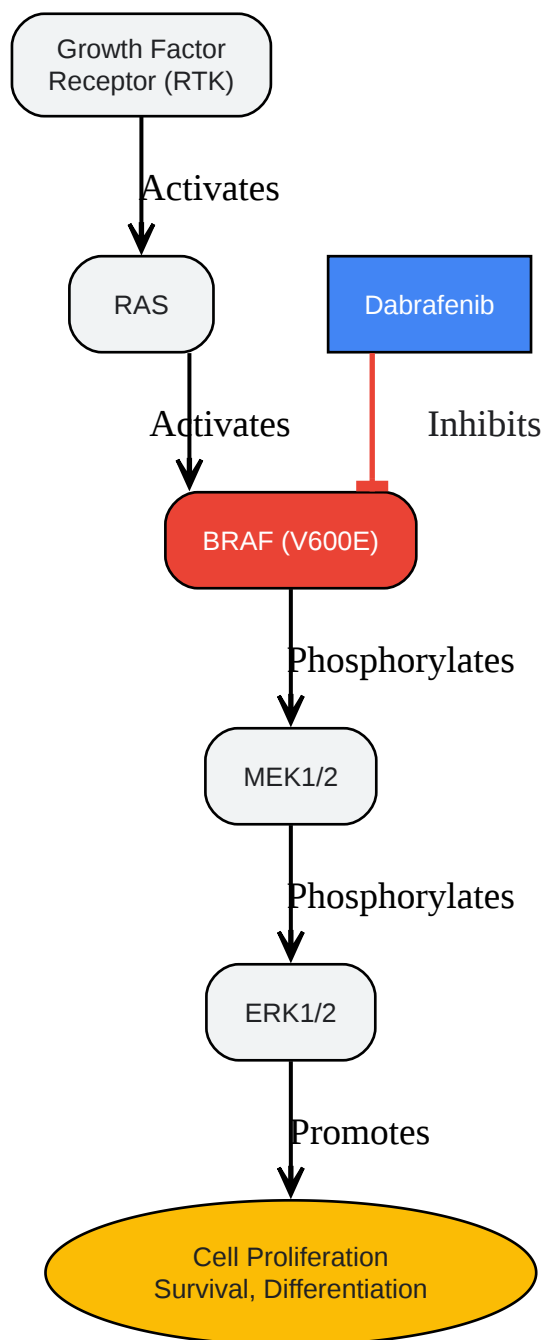
IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[1]

Mechanism of Action and Signaling Pathway

Dabrafenib selectively targets and inhibits the activity of the mutated BRAF kinase, particularly the V600E, V600K, V600R, and V600D variants.[1][5] By binding to the ATP-binding site of the constitutively active BRAF kinase, Dabrafenib blocks its downstream signaling through the

MEK-ERK pathway. This inhibition leads to a decrease in the phosphorylation of ERK, a key downstream effector, ultimately resulting in the suppression of tumor cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.[2][5]

The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a critical aspect of its therapeutic profile, minimizing off-target effects.[2][5]



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Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF V600E-mutant cells.

Experimental Protocols

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of Dabrafenib can be assessed through in vitro kinase assays and cell proliferation assays using cancer cell lines harboring BRAF mutations.

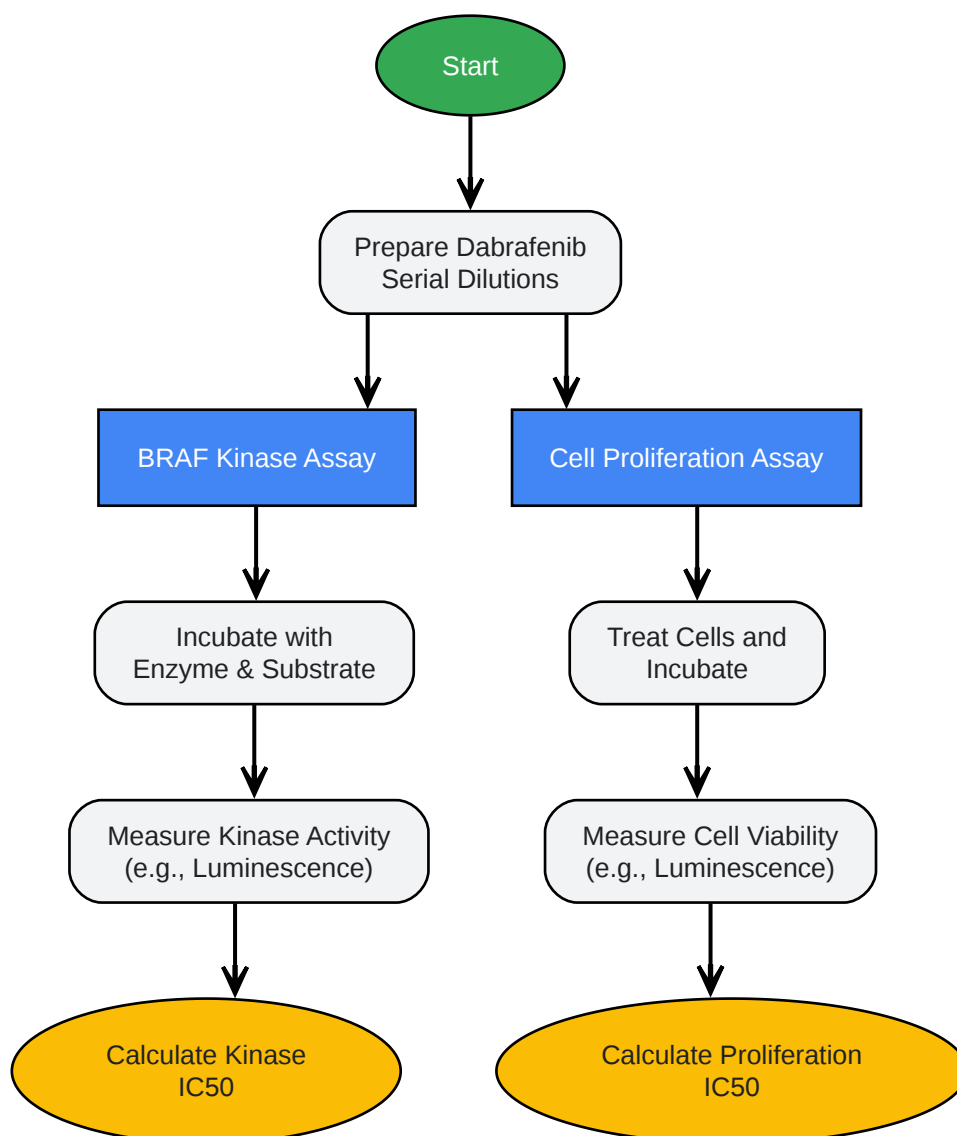
1. BRAFV600E Kinase Inhibition Assay (Example Protocol):

- Objective: To determine the IC₅₀ value of Dabrafenib against the BRAFV600E enzyme.
- Materials: Recombinant human BRAFV600E enzyme, MEK1 as a substrate, ATP, assay buffer, Dabrafenib stock solution, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of Dabrafenib in DMSO.
 - In a 96-well plate, add the BRAFV600E enzyme, MEK1 substrate, and the diluted Dabrafenib.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
 - Calculate the percentage of inhibition for each Dabrafenib concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Cell Proliferation Assay (Example Protocol):

- Objective: To determine the IC₅₀ value of Dabrafenib on the proliferation of BRAF-mutant cancer cells (e.g., A375 melanoma cells).

- Materials: A375 cells, cell culture medium, Dabrafenib stock solution, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
 - Seed A375 cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with serial dilutions of Dabrafenib.
 - Incubate for a specified period (e.g., 72 hours).
 - Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
 - Calculate the percentage of proliferation inhibition and determine the IC50 value.



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Caption: A generalized workflow for in vitro evaluation of Dabrafenib's inhibitory activity.

Conclusion

Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinases, representing a significant advancement in the treatment of BRAF-driven cancers. Its well-characterized chemical properties and mechanism of action provide a solid foundation for its clinical use and for further research into resistance mechanisms and combination therapies. The experimental protocols outlined in this guide serve as a starting point for researchers investigating the biological effects of Dabrafenib and similar targeted therapies.

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